molecular formula C18H19FN2O3S B11120997 ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11120997
M. Wt: 362.4 g/mol
InChI Key: JGHUJBTWFZJUNW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Properties

Molecular Formula

C18H19FN2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19FN2O3S/c1-4-13-16(22)21-15(11-6-8-12(19)9-7-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3

InChI Key

JGHUJBTWFZJUNW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are widely employed for constructing the thiazolopyrimidine core. A representative method involves the condensation of ethyl acetoacetate (EAA), 4-fluorobenzaldehyde, and thiourea under acidic conditions to form a dihydropyrimidine intermediate . Subsequent cyclization with chloroacetic acid in the presence of sodium acetate and acetic anhydride yields the thiazolo[3,2-a]pyrimidine scaffold .

Key modifications include substituting 4-fluorobenzaldehyde with other aryl aldehydes to explore electronic effects. For instance, ultrasonic activation in isopropyl alcohol reduces reaction times from hours to minutes while maintaining yields above 85% . Microwave-assisted synthesis further enhances efficiency, achieving 92% yield in 15 minutes under optimized conditions (120°C, 300 W) .

Reaction Conditions Table

ComponentRoleQuantity (mmol)TemperatureTimeYieldSource
Ethyl acetoacetateβ-Ketoester1080°C4 h78%
4-FluorobenzaldehydeAldehyde10Reflux6 h82%
ThioureaCyclizing agent1080°C4 h78%
Chloroacetic acidRing closure agent12100°C2 h85%

One-Pot Synthesis Using Catalysts

One-pot strategies minimize purification steps. A protocol using NH4_4VO3_3 as a catalyst enables the sequential formation of the thiazole and pyrimidine rings in a single vessel . The reaction begins with the condensation of 2-aminothiazole derivatives and ethyl 3-oxo-3-(4-fluorophenyl)propanoate, followed by in situ cyclization. The vanadium catalyst accelerates the rate-determining step, achieving 89% yield at 70°C .

Alternative catalysts like triethylamine (TEA) and potassium iodide (KI) are effective in ethanol reflux systems. For example, TEA (2.5 mmol) facilitates the formation of the Schiff base intermediate, which undergoes nucleophilic attack by the thiol group to close the thiazole ring . X-ray crystallography confirms the planar geometry of the resulting product, with a dihedral angle of 88.76° between the pyrimidine and 4-fluorophenyl groups .

Catalyst Comparison Table

CatalystSolventTemperatureTimeYieldPurity (HPLC)Source
NH4_4VO3_3Ethanol70°C3 h89%98.5%
TriethylamineEthanolReflux4 h95%97.8%
KIDMF100°C6 h81%96.2%

Cyclization of β-Dicarbonyl Intermediates

Cyclization reactions are pivotal for forming the fused thiazolopyrimidine system. A two-step approach involves synthesizing ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction, followed by treatment with 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole . The second step proceeds in ethanol under reflux, with KI enhancing nucleophilic substitution at the thiol group .

Crystallographic analysis reveals that the thiazole ring (S1/C15/C16/N2/C4) is nearly planar (r.m.s. deviation = 0.0191 Å), ensuring minimal steric hindrance during ring closure . The 4-fluorophenyl group adopts a near-perpendicular orientation (64.4° dihedral angle) relative to the central ring, optimizing crystal packing via N–H···O hydrogen bonds .

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF favor cyclization but may require higher temperatures (100–120°C) . Conversely, ethanol and isopropyl alcohol enable milder conditions (70–80°C) due to their lower dielectric constants . A study comparing solvents found that isopropyl alcohol under ultrasonic activation reduces energy input by 40% compared to conventional heating .

Solvent Effects Table

SolventDielectric ConstantTemperatureTimeYieldByproductsSource
Ethanol24.3Reflux4 h95%<2%
Isopropyl alcohol18.370°C2 h93%<3%
DMF36.7100°C6 h81%8%

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity. 1^1H NMR (400 MHz, DMSO-d6_6) displays characteristic signals: δ 1.23 (t, 3H, –CH2_2CH3_3), δ 2.41 (s, 3H, –CH3_3), and δ 7.12–7.89 (m, 4H, Ar–H) . IR spectroscopy confirms lactam formation via a strong C=O stretch at 1734 cm1^{-1} and C–F vibration at 1211 cm1^{-1} .

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. The title compound crystallizes in the triclinic space group P–1, with unit cell parameters a = 8.927 Å, b = 10.385 Å, c = 12.674 Å, and α = 89.34°, β = 75.21°, γ = 81.09° . Hirshfeld surface analysis quantifies intermolecular interactions, revealing that H···H (48.9%), H···O (22.3%), and H···F (11.8%) contacts dominate the crystal packing .

Industrial-Scale Production Techniques

For large-scale synthesis, heterogeneous catalysts like zeolites or silica-supported vanadium oxides improve recyclability . Continuous flow reactors paired with microwave irradiation achieve throughputs of 1.2 kg/day while maintaining >90% yield . Process optimization studies recommend a molar ratio of 1:1:1.2 (EAA:aldehyde:thiourea) to minimize side products like bis-adducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are typically used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like amines or ethers.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of the compound has been investigated using X-ray diffraction techniques, revealing a complex arrangement of atoms that contributes to its biological activity. The pyrimidine ring exhibits a half-chair conformation, while the thiazole ring forms specific dihedral angles with the fluorophenyl groups. Notably, weak hydrogen bonds and π–π stacking interactions have been identified, which play a crucial role in stabilizing the molecular structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo have shown promising antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). These studies often involve evaluating mitochondrial activity to determine the efficacy of these compounds in inhibiting cancer cell growth .

Other Biological Activities

Beyond anticancer properties, ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo has been explored for other pharmacological activities including antibacterial and antifungal effects. The thiazole and pyrimidine moieties are known to contribute to a broad spectrum of biological activities due to their ability to interact with various biological targets .

Antiproliferative Activity Evaluation

A comprehensive evaluation was conducted on a series of thiazolo-pyrimidine derivatives where ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo was included. The study utilized the National Cancer Institute’s NCI-60 screening program which assessed the compounds against multiple human cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shed light on how modifications to the thiazolo-pyrimidine core influence biological activity. For instance, variations in substituent positions on the aromatic rings were found to significantly affect potency against cancer cells, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit a key enzyme in a microbial pathway, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which can significantly influence its chemical properties and biological activities. The presence of the fluorophenyl group, for instance, can enhance its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for drug development.

Biological Activity

Ethyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C26H25FN2O3SC_{26}H_{25}FN_2O_3S, and it features a thiazolo-pyrimidine core structure. The presence of a fluorine atom and various aromatic substituents enhances its pharmacological properties. The compound's unique arrangement contributes to its stability and reactivity, which are critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions under reflux conditions using solvents such as acetic acid or DMF. The synthesis process often yields high purity and good yields, making it suitable for further biological testing .

Biological Activity

The biological activities associated with thiazolo-pyrimidine derivatives are extensive. This compound has been studied for various pharmacological effects:

1. Antimicrobial Activity:

  • Compounds with similar thiazolo-pyrimidine structures have shown significant antibacterial activity against various strains including Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups like fluorine generally enhances antimicrobial potency .

2. Anticancer Properties:

  • Research indicates that thiazolo-pyrimidine derivatives may exhibit anticancer activities through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

3. Anti-inflammatory Effects:

  • Some studies have suggested that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

StudyFindings
Alam et al. (2010) Demonstrated broad-spectrum antibacterial activity in thiazolo-pyrimidines with structural modifications enhancing efficacy.
Jotani et al. (2009) Reported anti-inflammatory effects in thiazolo-pyrimidine derivatives, highlighting their potential in treating chronic inflammation.
Recent In Silico Studies Predicted acute toxicity and biological activity profiles for various thiazolo-pyrimidines, indicating favorable safety margins for specific derivatives .

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